Imidazo[1,2-a]quinoxalin-4(5h)-one
Overview
Description
Imidazo[1,2-a]quinoxalin-4(5H)-one is a heterocyclic compound that belongs to the class of imidazoquinoxalines. This compound is characterized by a fused ring system consisting of an imidazole ring and a quinoxaline ring. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Imidazo[1,2-a]quinoxalin-4(5H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the condensation of 2-aminobenzimidazole with 1,2-diketones or α-haloketones. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, and the reaction mixture is heated to facilitate cyclization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-a]quinoxalin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Formation of quinoxaline derivatives.
Reduction: Formation of reduced imidazoquinoxaline derivatives.
Substitution: Formation of substituted imidazoquinoxaline derivatives with various functional groups.
Scientific Research Applications
Imidazo[1,2-a]quinoxalin-4(5H)-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Imidazo[1,2-a]quinoxalin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.
Comparison with Similar Compounds
Imidazo[1,2-a]pyrimidine: Another heterocyclic compound with a similar fused ring system but with a pyrimidine ring instead of a quinoxaline ring.
Imidazo[1,5-a]quinoxaline: A related compound with a different ring fusion pattern.
Quinoxaline: A simpler compound with only the quinoxaline ring system.
Uniqueness: Imidazo[1,2-a]quinoxalin-4(5H)-one is unique due to its specific ring fusion pattern and the presence of both imidazole and quinoxaline rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5H-imidazo[1,2-a]quinoxalin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O/c14-10-9-11-5-6-13(9)8-4-2-1-3-7(8)12-10/h1-6H,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTEOFXCKOQBQRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C3=NC=CN23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50576583 | |
Record name | Imidazo[1,2-a]quinoxalin-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50576583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133307-45-6 | |
Record name | Imidazo[1,2-a]quinoxalin-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50576583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Imidazo[1,2-a]quinoxalin-4(5H)-one in the context of excitatory amino acid receptors?
A1: Research has identified this compound derivatives as potential antagonists for excitatory amino acid receptors, particularly the glycine site on the NMDA receptor complex []. This is significant because excessive activation of NMDA receptors, which are crucial for learning and memory, is implicated in neurological disorders like stroke and epilepsy.
Q2: How does the structure of this compound relate to its activity at the glycine site of the NMDA receptor?
A2: While the provided research [] doesn't delve into the specific binding interactions, it highlights that the structure-activity relationship (SAR) for this compound derivatives doesn't directly mirror that of kynurenic acids, which are known glycine site antagonists. This suggests a distinct mode of interaction with the receptor. Further research exploring the SAR of this compound analogs is crucial for optimizing its affinity and selectivity for the glycine site.
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